Atorvastatin Lactam Sodium Salt Impurity

Übersicht

Beschreibung

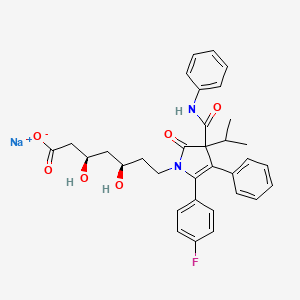

Atorvastatin Lactam Sodium Salt Impurity is a chemical compound that is often encountered as an impurity in the synthesis of atorvastatin, a widely used statin medication for lowering cholesterol levels. The molecular formula of this compound is C33H34FN2O6Na, and it has a molecular weight of 596.62 g/mol . This compound is significant in pharmaceutical research and quality control due to its potential impact on the efficacy and safety of atorvastatin formulations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Atorvastatin Lactam Sodium Salt Impurity typically involves the synthesis of atorvastatin, during which this impurity can form. One common method involves the alkaline hydrolysis of atorvastatin calcium, followed by the addition of ethyl acetate to quench the reaction and extract organic impurities . The reaction conditions often include the use of sodium hydroxide as a base and ethyl acetate as a solvent for extraction.

Industrial Production Methods

In industrial settings, the production of atorvastatin and its impurities, including this compound, is closely monitored to ensure the purity and quality of the final product. High-performance liquid chromatography (HPLC) is commonly used for the detection and quantification of impurities. The process involves stringent quality control measures to minimize the presence of impurities and ensure compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

Atorvastatin Lactam Sodium Salt Impurity can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Atorvastatin Lactam Sodium Salt Impurity has several scientific research applications, including:

Chemistry: Used as a reference standard in the analysis of atorvastatin formulations to ensure the purity and quality of the drug.

Biology: Studied for its potential biological effects and interactions with biological molecules.

Medicine: Investigated for its impact on the efficacy and safety of atorvastatin as a pharmaceutical impurity.

Wirkmechanismus

The mechanism of action of Atorvastatin Lactam Sodium Salt Impurity is closely related to its parent compound, atorvastatin. Atorvastatin is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver. The impurity may interact with similar molecular targets and pathways, potentially affecting the overall efficacy of atorvastatin.

Vergleich Mit ähnlichen Verbindungen

Atorvastatin Lactam Sodium Salt Impurity can be compared with other impurities and related compounds in the atorvastatin synthesis process, such as:

Atorvastatin Lactone: A lactone form of atorvastatin that can form during the synthesis and storage of atorvastatin.

Atorvastatin Epoxy Tetrahydrofuran Analog: Another impurity that can form during the synthesis of atorvastatin.

Atorvastatin Acetonide: A derivative that can form under certain reaction conditions.

These compounds share similarities in their chemical structures and formation pathways but differ in their specific chemical properties and potential impacts on the efficacy and safety of atorvastatin formulations.

Biologische Aktivität

Atorvastatin Lactam Sodium Salt Impurity is a byproduct of atorvastatin, a widely used statin for managing cholesterol levels and preventing cardiovascular diseases. Understanding the biological activity of this impurity is crucial, as it may influence the efficacy and safety profiles of atorvastatin formulations. This article reviews the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

This compound has the chemical formula and is characterized by its lactam structure, which can affect its biological interactions compared to its parent compound, atorvastatin. The presence of sodium in its structure suggests potential differences in solubility and bioavailability.

Biological Activity and Effects

- Cholesterol Regulation : Though direct studies on the lactam impurity are scarce, atorvastatin itself is known to significantly lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels . The lactam impurity may exhibit similar but reduced activity due to structural differences.

- Endothelial Function : A study demonstrated that atorvastatin improved endothelial function and reduced oxidative stress markers in hypertensive models . The lactam impurity's impact on endothelial nitric oxide synthase (eNOS) activity remains to be elucidated but could be a critical area for future research.

- Safety Profile : The safety profile of atorvastatin is well-established; however, impurities can alter this profile. For instance, atorvastatin has a reported LD50 greater than 5000 mg/kg in mice, indicating a relatively low toxicity . Understanding how the lactam impurity influences toxicity or side effects is vital for patient safety.

Table 1: Comparison of Biological Activities

| Activity Type | Atorvastatin | This compound |

|---|---|---|

| LDL-C Reduction | Significant | Unknown |

| HDL-C Increase | Significant | Unknown |

| eNOS Activity | Increased | Unknown |

| Toxicity (LD50) | >5000 mg/kg | Unknown |

Case Studies

- Hypertensive Dahl Rats : In a study involving Dahl salt-sensitive rats, atorvastatin administration led to improved eNOS activity and reduced oxidative stress markers, suggesting protective cardiovascular effects . Future studies should assess whether the lactam impurity retains any protective effects.

- HPLC Method Development : A novel high-performance liquid chromatography (HPLC) method was developed for analyzing atorvastatin and its impurities, including the lactam impurity . This method provides insights into the impurity's concentration in formulations and its potential biological impact.

Research Findings

Recent research highlights the importance of monitoring impurities like this compound during drug formulation. Impurities can affect both the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients (APIs). Continuous evaluation through advanced analytical methods ensures that formulations remain safe and effective.

Eigenschaften

IUPAC Name |

sodium;(3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6.Na/c1-21(2)33(31(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)30(23-13-15-24(34)16-14-23)36(32(33)42)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-,33?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDUSRYVYMXRPW-LGZZEMPASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747048 | |

| Record name | Sodium (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148217-40-7 | |

| Record name | Sodium (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.